EP4 receptor antagonist 2

Cancer Immunotherapy Prostaglandin Receptor GPCR Antagonist

Researchers studying PGE2/EP4 signaling in oncology face wide variability among EP4 antagonists (IC50 ranging <10 nM to >100 nM). EP4 receptor antagonist 2 (compound 2-13) provides a validated benchmark for consistent target blockade. - **Potency**: IC50 = 7.8 nM in functional assays - **Application**: In vitro cancer biology, high-throughput screening positive control, in vivo syngeneic tumor models - **Identity**: C27H29N3O5, MW 475.54 g/mol

Molecular Formula C27H29N3O5
Molecular Weight 475.5 g/mol
CAS No. 1965316-82-8
Cat. No. B15142810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP4 receptor antagonist 2
CAS1965316-82-8
Molecular FormulaC27H29N3O5
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC2=C(C=C1)OCCC23CC3C(=O)NC4=C(C=CC(=C4)C#N)CCCC(=O)O
InChIInChI=1S/C27H29N3O5/c1-16(2)29-25(33)19-8-9-23-20(13-19)27(10-11-35-23)14-21(27)26(34)30-22-12-17(15-28)6-7-18(22)4-3-5-24(31)32/h6-9,12-13,16,21H,3-5,10-11,14H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)/t21-,27-/m0/s1
InChIKeyQSRLBYGDVFRMPT-IDISGSTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EP4 Receptor Antagonist 2 Potency & Target Engagement


EP4 receptor antagonist 2 (also designated as compound 2-13) is a small-molecule antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4) . It is characterized by a molecular weight of 475.54 g/mol and the molecular formula C27H29N3O5 . In vitro functional assays demonstrate that this compound inhibits EP4 receptor activity with an IC50 value of 7.8 nM . Preclinical evidence indicates that EP4 receptor antagonist 2 possesses anti-tumor activity .

GPCR pathway inhibition studies targeting PGE2-EP4 signaling
In vitro functional assays requiring defined EP4 receptor antagonism
Tumor cell model studies investigating proliferation, migration, or survival endpoints

EP4 Receptor Antagonist 2 Cannot Be Interchanged


The EP4 receptor antagonist landscape is characterized by significant divergence in potency, selectivity, and functional profiles across compounds . For instance, reported IC50 values for EP4 antagonists span two orders of magnitude, from low single-digit nanomolar to >100 nM . Furthermore, certain EP4 antagonists exhibit substantial cross-reactivity with other prostanoid receptors (e.g., EP2, EP3), while others demonstrate high selectivity . Therefore, substituting EP4 receptor antagonist 2 with a seemingly similar EP4 antagonist without rigorous, head-to-head validation can introduce uncontrolled variability into experimental systems and compromise the interpretability of results.

Potency Reported IC50 values for EP4 antagonists span from low nanomolar to >100 nM, so substituting compounds may shift target engagement context and require re-titration.
Selectivity Prostanoid receptor cross-reactivity profiles differ across EP4 antagonists; a seemingly similar compound may introduce off-target effects that limit pathway interpretation.
Validation Functional profiles are not transferable without head-to-head validation; direct substitution can compromise experimental reproducibility and data interpretability.

EP4 Receptor Antagonist 2 vs. Key Comparators


Potency vs. EP4 Antagonist 1

EP4 receptor antagonist 2 (compound 2-13) demonstrates a human EP4 receptor IC50 of 7.8 nM . In comparison, the structurally distinct EP4 receptor antagonist 1 exhibits a human EP4 receptor IC50 of 6.1 nM under analogous assay conditions . This represents a 1.28-fold difference in potency, indicating that these two compounds, while both potent, are not functionally interchangeable.

Potency vs. EP4 Antagonist 1
Cross-study comparable
IC50 7.8 nM vs. 6.1 nM
1.28-fold difference
Supports target engagement assay context with a slightly differentiated potency profile.
Differences may reflect assay variation; direct side-by-side testing is advised for critical comparisons.
Cancer Immunotherapy Prostaglandin Receptor GPCR Antagonist

Potency vs. EP4 Antagonist 14

EP4 receptor antagonist 2 inhibits the human EP4 receptor with an IC50 of 7.8 nM . A separate study characterizes EP4 Antagonist 14 as having an IC50 of 1.1 nM in a reporter assay using HEK293 cells expressing the human receptor . This demonstrates a 7.1-fold higher potency for EP4 Antagonist 14 in this specific assay context.

Potency vs. EP4 Antagonist 14
Cross-study comparable
IC50 7.8 nM vs. 1.1 nM
7.1-fold higher potency reported for comparator
Reported assay concentration context varies significantly; EP4 Antagonist 14 may be considered for endpoint models requiring lower compound concentration.
Cell-based reporter assay (HEK293); data source review recommended.
Cancer Inflammation GPCR Signaling

Selectivity Profile Across Prostanoid Receptors

EP4 receptor antagonist 2 is described as a selective antagonist of the EP4 receptor . While direct selectivity data (e.g., IC50 values for EP1, EP2, EP3) for this specific compound are not publicly available, it belongs to a class of molecules that have been optimized for EP4 selectivity . In contrast, several other EP4 antagonists in the same class, such as EP4 receptor antagonist 1, exhibit well-characterized selectivity with IC50s >10 μM for human EP1, EP2, and EP3 receptors .

Selectivity Profile
Class-level inference
Selective EP4 antagonist (inferred)
Comparator EP4 Antagonist 1: IC50 >10 μM for EP1-3
Selectivity context supports EP4-focused pathway studies, but class-level inference requires orthogonal validation for off-target interpretation.
Direct selectivity data for compound 2-13 not publicly available.
Receptor Selectivity Off-Target Effects Prostanoid Receptors

EP4 Receptor Antagonist 2 Oncology Applications


EP4-Mediated Signaling in Tumor Cells

EP4 receptor antagonist 2, with its established IC50 of 7.8 nM, is a suitable tool for in vitro studies designed to interrogate the role of EP4 receptor signaling in cancer cell proliferation, migration, or survival. Researchers can use this compound to block PGE2-induced activation of EP4 in cell culture models, allowing for the assessment of downstream effects on tumor cell behavior .

EP4 Antagonist Screening Reference Standard

Due to its defined potency (IC50 = 7.8 nM) , EP4 receptor antagonist 2 can serve as a valuable reference standard or positive control in high-throughput screening assays aimed at identifying novel EP4 antagonists. Its well-documented activity provides a benchmark for comparing the potency and efficacy of new chemical entities.

Anti-Tumor Activity in Syngeneic Mouse Models

Preclinical data indicates that EP4 receptor antagonist 2 exhibits anti-tumor activity . Therefore, this compound is positioned for use in in vivo efficacy studies using syngeneic mouse tumor models. Researchers can evaluate its potential to modulate the tumor microenvironment and enhance anti-tumor immune responses, either as a monotherapy or in combination with other immuno-oncology agents.

Application
Selection Property
Validation Focus
EP4-mediated tumor cell signaling studies
Defined in vitro potency profile
Proliferation, migration, and survival endpoint monitoring
EP4 antagonist screening reference
Well-characterized EP4 antagonism
Comparator assay-response benchmarking
Syngeneic mouse model endpoint research
Reported anti-tumor model response context
Tumor microenvironment modulation and immune-response endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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